N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJDYPHUALRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972251 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5681-10-7 | |
| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction: The major product is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
Anticancer Research
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide has been studied for its potential anticancer properties. Its structural features allow it to interact with various biological targets associated with cancer cell proliferation and survival.
Case Study : A study published in Cancer Research demonstrated that derivatives of benzodioxin compounds exhibit selective cytotoxicity against specific cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interference with DNA repair mechanisms in cancer cells .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Preliminary assays have shown effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Chemical Synthesis and Modifications
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to enhance its yield and purity.
Synthesis Methodology
- Starting Material Preparation : The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin.
- Nitration Reaction : The compound undergoes nitration to introduce the nitro group at the para position of the benzamide.
- Purification : The final product is purified using recrystallization techniques.
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways relevant to disease states.
Example Enzymes Targeted :
- Cyclooxygenase (COX) : Inhibition studies suggest that this compound may reduce inflammation by inhibiting COX enzymes.
- Aromatase : Potential application in hormone-dependent cancers through aromatase inhibition.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamide analogs of 1,4-benzodioxin derivatives are well-documented. For example:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10). aureus or P. aeruginosa but demonstrated moderate lipoxygenase inhibition when alkylated (e.g., derivatives 5c and 5e exhibited IC50 values of 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively, compared to the reference Baicalein (22.41 ± 1.3 mM)) .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide (3) : Derived from 1,4-benzodioxane-6-amine and 4-nitrobenzenesulfonyl chloride, this sulfonamide and its alkylated derivatives (e.g., 5e and 5f ) displayed biofilm inhibitory activity against E. coli and B. subtilis with mild cytotoxicity .
Key Differences :
- Alkylation of the sulfonamide nitrogen (e.g., with 3-phenylpropyl or 4-chlorobenzyl groups) significantly modulates lipoxygenase inhibition .
Table 1: Comparison of Sulfonamide Derivatives
Acetamide and Benzamide Derivatives
Benzamide and acetamide derivatives with the 1,4-benzodioxin core exhibit diverse structural and functional properties:
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide: Synthesized as a colorless oil, characterized by <sup>1</sup>H-NMR and HRMS. No biological data were provided in the evidence .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: A benzamide-sulfonamide hybrid (CAS: 377760-55-9) with a molecular formula of C21H17FN2O5S. Its activity remains uncharacterized in the evidence .
Key Differences :
- Hybrid structures (e.g., benzamide-sulfonamides) may target multiple biological pathways but require empirical validation .
Nitro-Substituted Analogs
The nitro group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a critical differentiating factor. In sulfonamide analogs, nitro substitution enhances biofilm inhibition compared to methyl or halide substituents . For example:
- 4-Nitrobenzenesulfonamide derivatives : Exhibited biofilm inhibition against E. coli and B. subtilis, likely due to the nitro group’s electron-withdrawing effects enhancing interactions with bacterial enzymes .
- 4-Fluorobenzenesulfonamide : Demonstrated hydrogen-bonding patterns in crystallography studies, suggesting nitro substitution could further influence molecular packing and solubility .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C15H12N2O5
- Molecular Weight : 300.27 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
The compound features a benzodioxin moiety which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds containing the benzodioxin structure exhibit anticancer properties. For instance, a study highlighted the effectiveness of similar benzodioxin derivatives in inhibiting cancer cell proliferation through induction of apoptosis in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory potential. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitro group and the benzodioxin moiety have been shown to impact potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Nitro group position | Varies potency; para-substituted derivatives show enhanced activity |
| Benzodioxin ring substitutions | Altered lipophilicity and bioavailability |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. The compound was well-tolerated with minimal side effects observed .
- Mechanistic Insights : In vitro assays revealed that this compound activates apoptotic pathways through caspase activation and mitochondrial membrane potential disruption in cancer cells. This suggests a dual mechanism involving both direct cytotoxicity and modulation of survival pathways .
Q & A
Q. What are the key steps in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide?
The synthesis typically involves multi-step reactions, starting with the coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-nitrobenzoyl chloride under basic conditions (e.g., Na₂CO₃ or LiH). Intermediate purification via crystallization and characterization using thin-layer chromatography (TLC) ensures reaction progression. Final steps often require polar aprotic solvents (e.g., DMF) and controlled pH to optimize yields .
Q. Which analytical techniques are recommended for structural characterization?
Post-synthesis characterization employs:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., nitro, amide).
- Proton nuclear magnetic resonance (¹H-NMR) to resolve aromatic and aliphatic proton environments.
- X-ray crystallography (if single crystals are obtained) for definitive 3D structural elucidation .
Q. What are the primary research applications of this compound?
It serves as a precursor for bioactive derivatives, including:
Q. How should the compound be stored to maintain stability?
Store in airtight containers at –20°C, protected from light and moisture. Stability studies suggest degradation occurs under prolonged exposure to acidic/basic conditions, monitored via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key factors include:
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values (e.g., α-glucosidase vs. AChE inhibition) may arise from:
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Identifies binding interactions with targets like PD-1/PD-L1 or α-glucosidase.
- Graph neural networks (EGNN) : Predict scaffold-activity relationships even with limited training data .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Q. Which enzyme inhibition assays are most reliable for evaluating bioactivity?
Q. How to validate target interactions using molecular docking?
- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation metrics : Compare docking scores (e.g., binding energy ≤–8 kcal/mol) with experimental IC₅₀ values. Cross-reference with mutagenesis studies to confirm critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
